

In-depth Technical Guide: 2-Chloro-6-methoxybenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzamide

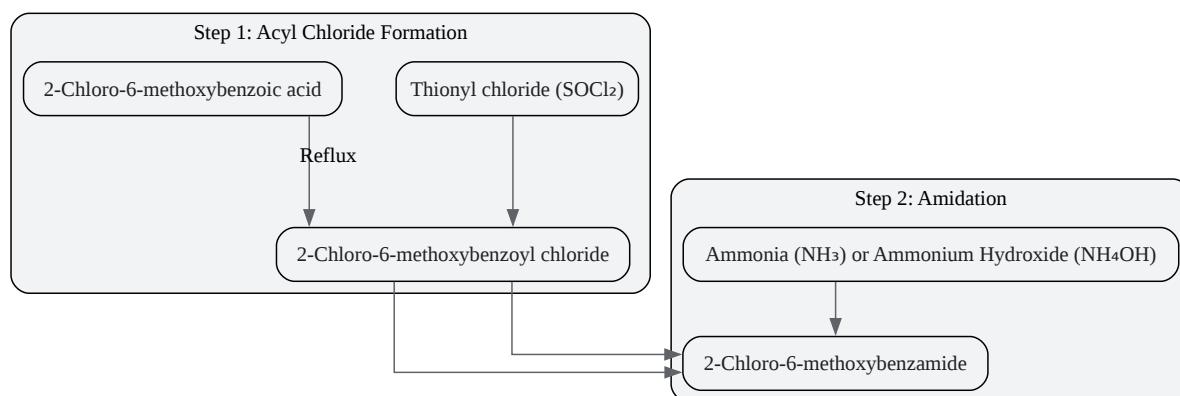
Cat. No.: B184888

[Get Quote](#)

CAS Number: 107485-43-8

This technical guide provides a comprehensive overview of **2-Chloro-6-methoxybenzamide**, a benzamide derivative of interest to researchers and scientists in the field of drug development. The document details its physicochemical properties, a potential synthesis method, and its putative role as an inhibitor of the Hedgehog signaling pathway.

Physicochemical Properties


A summary of the key physicochemical properties of **2-Chloro-6-methoxybenzamide** is presented in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

Property	Value	Source
CAS Number	107485-43-8	Chemical Supplier Catalogs
Molecular Formula	C ₈ H ₈ ClNO ₂	Chemical Supplier Catalogs
Molecular Weight	185.61 g/mol	[1]
IUPAC Name	2-chloro-6-methoxybenzamide	[2]
Appearance	White to off-white crystalline powder	General chemical knowledge
Purity	Typically ≥98%	[3]

Synthesis of 2-Chloro-6-methoxybenzamide

While a specific, detailed experimental protocol for the synthesis of **2-Chloro-6-methoxybenzamide** (CAS 107485-43-8) is not readily available in the searched literature, a general synthetic approach can be inferred from standard organic chemistry principles and procedures for analogous compounds. A plausible synthesis would involve the amidation of 2-chloro-6-methoxybenzoic acid or its corresponding acyl chloride.

Hypothetical Synthesis Workflow:

[Click to download full resolution via product page](#)

Figure 1: A potential two-step synthesis pathway for **2-Chloro-6-methoxybenzamide**.

Biological Activity: Inhibition of the Hedgehog Signaling Pathway

Benzamide derivatives, particularly those with a 2-methoxy substitution pattern, have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.^[4] Aberrant activation of the Hh pathway is implicated in the development of various cancers.^[4] The key signal transducer

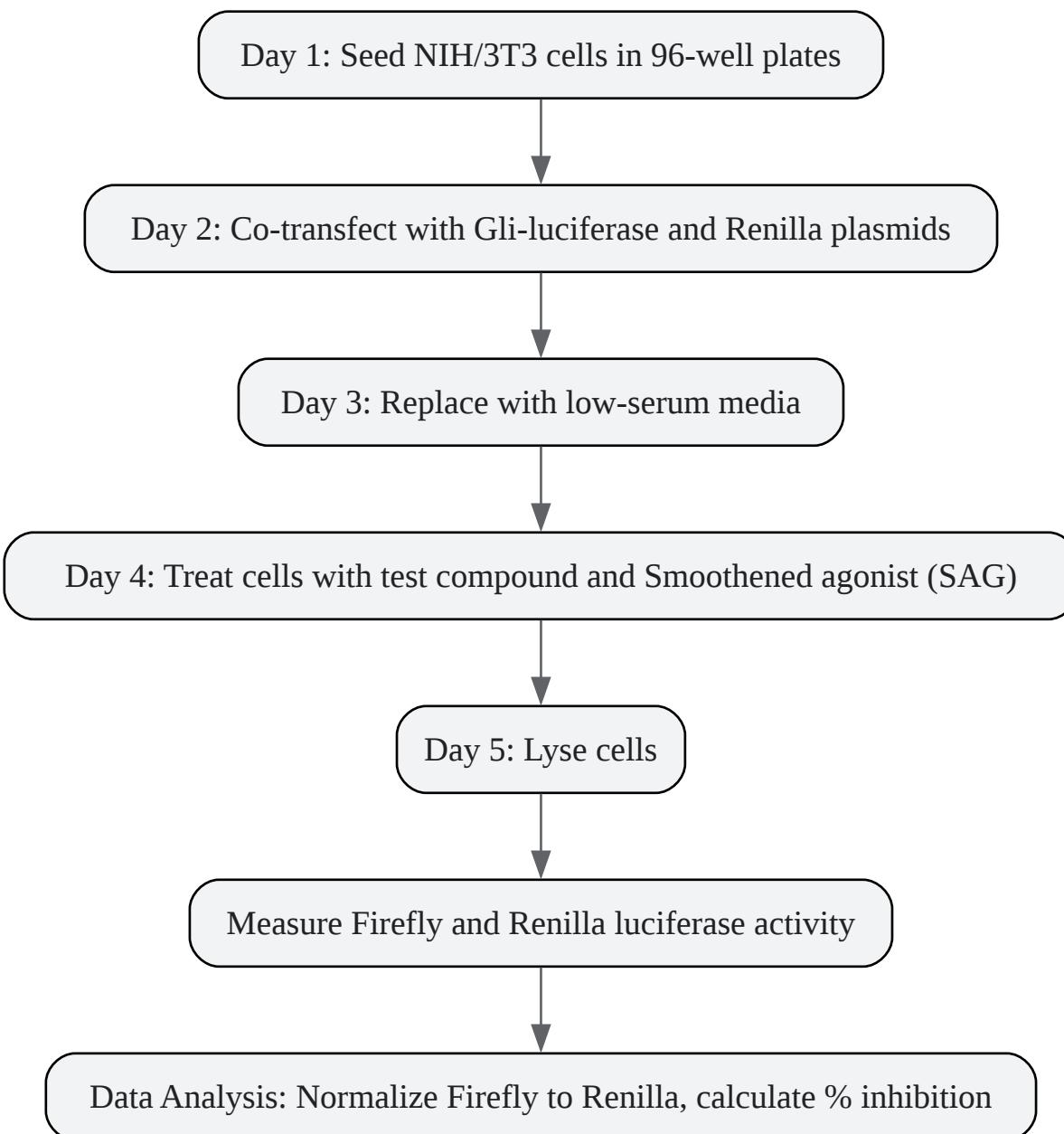
in this pathway is the G-protein coupled receptor, Smoothened (SMO).[4] Inhibition of SMO is a validated therapeutic strategy for cancers driven by dysregulated Hh signaling.

While direct quantitative data for the inhibitory activity of **2-Chloro-6-methoxybenzamide** on the Hedgehog pathway is not available in the reviewed literature, a detailed experimental protocol for assessing the activity of related 2-methoxybenzamide derivatives using a Gli-luciferase reporter assay has been described.[4] This assay is a standard method for quantifying the activity of the Hh pathway.

Experimental Protocol: Gli-Luciferase Reporter Assay

This protocol is adapted from established methods for measuring the inhibition of the Hedgehog signaling pathway.[5][6][7][8]

Objective: To determine the *in vitro* efficacy of a test compound, such as **2-Chloro-6-methoxybenzamide**, in inhibiting the Hedgehog signaling pathway.


Cell Line: NIH/3T3 cells stably or transiently transfected with a Gli-responsive luciferase reporter construct and a Renilla luciferase control plasmid.[5][6]

Materials:

- Gli-Luciferase Reporter NIH/3T3 cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Opti-MEM I medium
- Lipofectamine 2000
- pGL3-8xGli-luciferase plasmid
- pRL-TK (Renilla luciferase) plasmid

- Smoothed agonist (e.g., SAG)
- Test compound (**2-Chloro-6-methoxybenzamide**) dissolved in DMSO
- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom plates
- Luminometer

Experimental Workflow:

[Click to download full resolution via product page](#)

Figure 2: A typical experimental workflow for a Gli-luciferase reporter assay.

Detailed Procedure:

- Cell Seeding: Seed NIH/3T3 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluence on the day of transfection.[6]
- Transfection:

- Prepare a DNA-lipid complex by combining the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid (at a 10:1 ratio) with a transfection reagent like Lipofectamine 2000 in a serum-free medium (e.g., Opti-MEM).[5][6]
- Incubate the cells with the transfection complex for 4-6 hours.[5]
- Add complete growth medium and incubate for an additional 18-24 hours.[5]
- Serum Starvation: Replace the medium with low-serum (e.g., 0.5% FBS) DMEM.[5]
- Treatment:
 - Prepare serial dilutions of the test compound (**2-Chloro-6-methoxybenzamide**) in low-serum DMEM.
 - Add the diluted compound to the appropriate wells.
 - Induce Hedgehog pathway activation by adding a Smoothened agonist (e.g., 100 nM SAG) to all wells except the negative control.[5]
 - Incubate for 24-48 hours.[5]
- Luciferase Assay:
 - Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.[5]
 - Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[5][8]
- Data Analysis:
 - Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.[5]
 - Calculate the percentage of inhibition by comparing the normalized luciferase activity in the compound-treated wells to the agonist-stimulated control wells.

Conclusion

2-Chloro-6-methoxybenzamide is a benzamide derivative with potential applications in drug discovery, particularly in the context of Hedgehog signaling pathway inhibition. While specific biological activity data for this compound is currently limited, the provided experimental protocol for the Gli-luciferase reporter assay offers a robust method for its evaluation. Further research is warranted to fully elucidate the synthesis and biological profile of **2-Chloro-6-methoxybenzamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-methoxybenzamide|RUO [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. CAS:107485-43-8, 2-Chloro-6-methoxybenzamide-毕得医药 [bidepharm.com]
- 4. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 2-Chloro-6-methoxybenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184888#2-chloro-6-methoxybenzamide-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com